N1-(oxetan-3-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an oxetane ring and a benzene ring with two amine functional groups. This compound has garnered interest due to its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. The molecular formula for N1-(oxetan-3-yl)benzene-1,3-diamine is C11H14N2O, and its molecular weight is approximately 190.25 g/mol.
N1-(oxetan-3-yl)benzene-1,3-diamine is classified as an aromatic amine due to the presence of the benzene ring and is categorized under oxetane derivatives. These compounds are known for their unique structural features, which can influence their reactivity and interaction with biological systems. The compound is often synthesized for research purposes and is not typically available for therapeutic use.
The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine typically involves multi-step synthetic routes that can include:
In industrial settings, automated reactors may be used to ensure consistent quality and yield, employing continuous flow processes alongside advanced purification techniques like chromatography.
The molecular structure of N1-(oxetan-3-yl)benzene-1,3-diamine includes:
The compound's structural formula can be represented as follows:
The compound has a melting point of approximately 153-155°C and exhibits low solubility in water but is soluble in organic solvents. It is sensitive to light and air, which can lead to oxidation under harsh conditions.
N1-(oxetan-3-yl)benzene-1,3-diamine can participate in various chemical reactions:
Reactions are typically conducted under controlled temperature and pressure conditions to optimize yields and selectivity.
The mechanism of action for N1-(oxetan-3-yl)benzene-1,3-diamine primarily involves its interaction with biological molecules through hydrogen bonding and π-stacking interactions due to its aromatic nature. These interactions may influence biological pathways or serve as precursors in drug development .
Property | Value |
---|---|
CAS Number | 2694745-13-4 |
Molecular Formula | C11H14N2O |
Molecular Weight | 190.25 g/mol |
Melting Point | 153 - 155 °C |
Solubility | Low in water; soluble in organic solvents |
The compound exhibits stability under normal conditions but may oxidize when exposed to light or heat. It can also form salts with acids, which may alter its solubility and reactivity .
N1-(oxetan-3-yl)benzene-1,3-diamine has several scientific applications:
N1-(Oxetan-3-yl)benzene-1,3-diamine represents a structurally distinctive hybrid molecule that integrates aromatic and strained aliphatic heterocyclic systems. Its systematic IUPAC name, N1-(oxetan-3-yl)benzene-1,3-diamine, precisely defines the molecular connectivity: a meta-phenylenediamine core (benzene-1,3-diamine) where one amino group at position 1 (N1) is substituted with an oxetan-3-yl moiety. This nomenclature follows the priority rules where the parent aromatic ring is designated as benzene-1,3-diamine, with the oxetane substituent specified as an N-linked group [1].
The molecular formula is C₉H₁₂N₂O, calculated from the benzene ring (C₆H₆), two nitrogen atoms (N₂), the oxetane group (C₃H₅O), and the adjustment for substitution sites (-H for each point of attachment). The structure features a meta-substituted benzene ring with two amino groups—one primary amine at the 3-position and a secondary amine at the 1-position, where the latter is functionalized with the oxetane ring via a C-N bond. This oxetane attachment occurs specifically at the 3-position of the four-membered cyclic ether, which exhibits significant ring strain (approximately 106 kJ·mol⁻¹) due to its compressed C-O-C bond angles [6].
Table 1: Molecular Characteristics of N1-(Oxetan-3-yl)benzene-1,3-diamine
Property | Value/Description |
---|---|
Systematic IUPAC Name | N1-(Oxetan-3-yl)benzene-1,3-diamine |
Molecular Formula | C₉H₁₂N₂O |
Molecular Weight | 164.21 g/mol |
Key Structural Features | meta-Phenylenediamine core; N1-linked oxetan-3-yl group; strained oxetane ring |
SMILES Notation | C1C(CO1)NC2=CC(=CC=C2)N |
Hybrid Character | Combines aromatic amine with strained aliphatic heterocycle |
The molecular architecture creates a unique three-dimensional profile where the oxetane ring, adopting a puckered conformation (puckering angle ~8.7-10.7°), projects approximately perpendicularly to the benzene plane. This spatial arrangement influences electronic distribution, with the electron-donating effects of the amine groups modulated by the polar oxetane. The oxetane oxygen, with exposed lone pairs due to ring strain, acts as a strong hydrogen-bond acceptor, while the primary aromatic amine serves as a hydrogen-bond donor [6] [3].
The rational design of N1-(oxetan-3-yl)benzene-1,3-diamine emerges from convergent advances in two domains: benzene-1,3-diamine chemistry and oxetane incorporation strategies. While no specific discovery publication or patent is indexed for this exact compound, its synthetic lineage is traceable to foundational methods developed for benzimidazole synthesis and oxetane functionalization.
The use of substituted benzene-1,3-diamines as precursors dates to 1878 with Heinrich Debus' early work on heterocycles, but gained significant traction through Phillips' 1928 development of benzimidazole synthesis via condensation of substituted phenylenediamines with carboxylic acids under acidic conditions [2] [5]. This established benzene-1,3-diamines as versatile building blocks for nitrogen-containing heterocycles. The specific N-alkylation of meta-phenylenediamine with oxetane-containing electrophiles represents a logical extension of these protocols, enabled by advances in oxetane chemistry in the early 21st century.
The strategic incorporation of oxetanes into pharmacophores accelerated notably post-2010, driven by pioneering work from Carreira (ETH Zurich) and Bull (Imperial College London) on synthetic methodologies for oxetane derivatives [6]. The development of 1-(oxetan-3-yl)piperazine (CAS: 1254115-23-5) as a commercially available building block by 2015 demonstrated feasible routes to N-substituted oxetane amines, providing direct synthetic precedent for N1-(oxetan-3-yl)benzene-1,3-diamine [7]. Its synthesis likely employs nucleophilic substitution, where meta-phenylenediamine reacts with 3-bromooxetane or an equivalent electrophile, possibly under basic conditions to control regioselectivity.
Table 2: Historical Development Timeline of Key Precursors and Concepts
Period | Development | Significance |
---|---|---|
1858 | Synthesis of imidazole by Heinrich Debus | Established foundational heterocyclic chemistry |
1878 | First benzimidazole from o-phenylenediamine + formic acid | Validated benzene-1,3-diamines as heterocycle precursors |
1928 | Phillips' method for 2-alkylbenzimidazoles | Standardized acid-catalyzed condensation approaches |
Early 2010s | Methodologies for oxetane functionalization (Carreira, Bull) | Enabled practical synthesis of oxetane building blocks |
~2015 | Availability of 1-(oxetan-3-yl)piperazine | Demonstrated feasibility of N-linked oxetane-amine derivatives |
The compound's emergence aligns with medicinal chemistry's growing interest in oxetanes as carbonyl bioisosteres, driven by their ability to reduce lipophilicity while maintaining hydrogen-bonding capacity and improving metabolic stability [6]. The fusion of oxetane with meta-phenylenediamine creates a multifunctional scaffold suitable for further derivatization—either as a ligand for metal coordination, a precursor for benzimidazole synthesis, or a building block for polymer chemistry.
N1-(Oxetan-3-yl)benzene-1,3-diamine embodies a strategic molecular hybridization with distinctive physicochemical and pharmacological implications within heterocyclic chemistry. Its significance stems from three interconnected attributes: the pharmacophoric potential of meta-phenylenediamine, the property-modulating effects of the oxetane, and the synergistic effects of their combination.
The meta-phenylenediamine core is a privileged scaffold in medicinal chemistry, serving as the essential precursor for benzimidazole formation. Benzimidazoles constitute a "significant pharmacophore" with broad bioactivity profiles, including anticancer applications through DNA interaction, enzyme inhibition (e.g., topoisomerases), and modulation of key cellular pathways [2] [5]. The unsubstituted amino group at the 3-position allows for further derivatization or cyclization, enabling conversion into benzimidazoles, quinoxalines, or other fused heterocyclic systems critical in drug discovery. The meta-orientation of the amines provides distinct electronic and steric properties compared to ortho or para isomers, influencing binding interactions with biological targets.
The oxetan-3-yl group is not merely a passive substituent but a key modulator of molecular properties. Its incorporation aligns with modern bioisosteric strategies, where oxetanes serve as nonclassical replacements for carbonyl groups or other polar functionalities [6]. Key contributions include:
Table 3: Hydrogen-Bonding Capacity Comparison of Key Fragments
Structural Motif | H-Bond Donors | H-Bond Acceptors | Relative Acceptor Strength |
---|---|---|---|
meta-Phenylenediamine | 2 (NH₂) | 2 (N lone pairs) | Moderate (sp³ N) |
Oxetan-3-yl group | 0 | 1 (O lone pairs) | Strong (strained ether O) |
Combined Hybrid Molecule | 1 (NH₂) + 1 (NH) | 3 (2N + 1O) | Enhanced (diverse acceptor sites) |
The hybridization creates a multifunctional scaffold with expanded potential. The molecule features:
In drug discovery contexts—particularly kinase inhibitor development—such hybrids are designed to interact with hinge regions via hydrogen bonding. The oxetane oxygen could serve as a hydrogen-bond acceptor mimicking carbonyl groups in ATP or peptide substrates, while the aromatic amine could contribute to π-stacking or additional hydrogen bonds [6]. Structure-activity relationship (SAR) studies on related benzimidazole-oxetane hybrids emphasize that substituents on both the aromatic ring and oxetane significantly influence bioactivity. For example, electron-withdrawing groups on aryl rings often enhance activity in kinase-targeting compounds, as demonstrated in oxetane-based inhibitors of CAMK1G [6].
Beyond medicinal applications, this hybrid structure serves as a valuable building block in materials science, where the combination of aromaticity, hydrogen-bonding capacity, and polar strained rings could influence polymer properties or liquid crystalline behavior. The molecule exemplifies the modern strategy of rational heterocyclic hybridization to achieve tailored physicochemical profiles and biological activities, highlighting the evolving sophistication of oxetane chemistry in diversifying accessible chemical space for therapeutic and functional material development [3] [6].
Table 4: Structure-Activity Relationship (SAR) Principles Relevant to Hybrid Derivatives
Structural Element | Property Influence | Biological Significance |
---|---|---|
meta-Phenylenediamine core | Provides planar aromatic surface | Enables π-stacking with biomolecules |
Free 3-amino group | H-bond donor/acceptor; derivatization site | Critical for cyclization to benzimidazoles; metal chelation |
N1-Oxetan-3-yl substitution | Reduces logP; increases sp³ character | Improves solubility; enhances metabolic stability |
Oxetane ring strain | Enhances H-bond acceptor strength of O | Mimics carbonyl groups in target binding |
Substituents on oxetane | Modifies steric bulk & electronic effects | Fine-tunes target selectivity and potency |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9